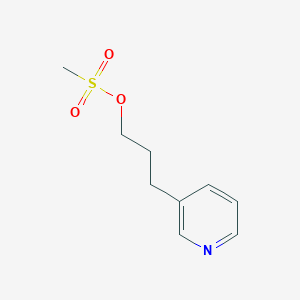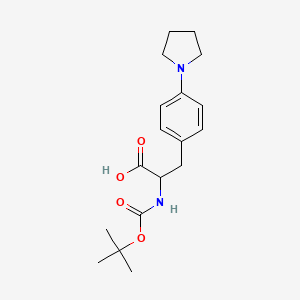
2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrrolidinyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the tert-butoxycarbonyl group using tert-butyl dicarbonate (Boc2O) under basic conditions. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the phenyl ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like pyrrolidine for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The pyrrolidinyl group may enhance binding affinity to specific targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the pyrrolidinyl group, resulting in different reactivity and applications.
2-((Tert-butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid:
Uniqueness
The presence of the pyrrolidinyl group in 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid distinguishes it from similar compounds, providing unique reactivity and binding properties. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H26N2O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
NRDIWXZBWQLSQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)
![1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)
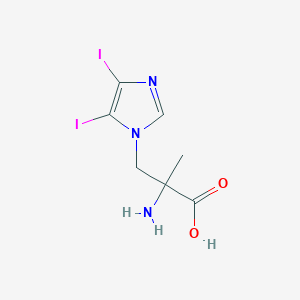
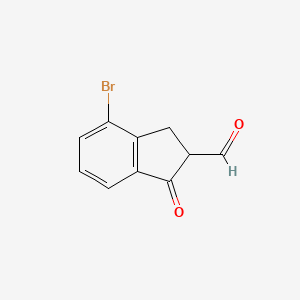
![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
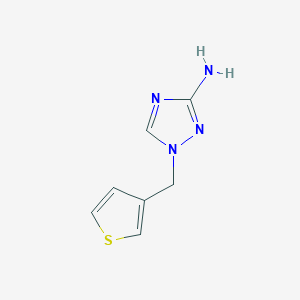

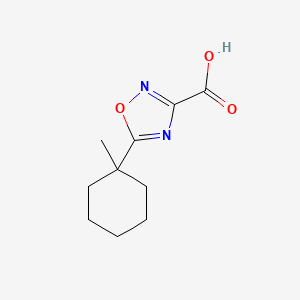
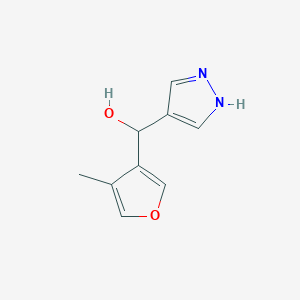

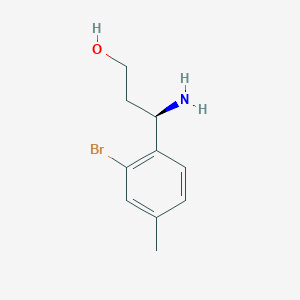
![Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13068368.png)
